TRPM8 Agonist Potency: Frescolat MGA Equipotent to (−)-Menthol, ~9-Fold More Potent than WS-23
In a direct head-to-head FLIPR assay using recombinant mouse TRPM8 expressed in HEK293 cells, Frescolat MGA (6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol) exhibited an EC₅₀ of 4.8 ± 1.1 μM [1]. This places it as essentially equipotent to the reference cooling agent (−)-menthol (EC₅₀ 4.1 ± 1.3 μM) and Frescolat ML (menthyl lactate, EC₅₀ 3.3 ± 1.5 μM), within the same order of magnitude as WS-3 (EC₅₀ 3.7 ± 1.7 μM), but approximately 9.2-fold more potent than WS-23 (EC₅₀ 44 ± 7.3 μM) and 13.8-fold more potent than Coolact P (EC₅₀ 66 ± 20 μM) [1].
| Evidence Dimension | TRPM8 receptor activation potency (EC₅₀, μM) |
|---|---|
| Target Compound Data | EC₅₀ = 4.8 ± 1.1 μM |
| Comparator Or Baseline | (−)-Menthol EC₅₀ = 4.1 ± 1.3 μM; Frescolat ML EC₅₀ = 3.3 ± 1.5 μM; WS-3 EC₅₀ = 3.7 ± 1.7 μM; WS-23 EC₅₀ = 44 ± 7.3 μM; Coolact P EC₅₀ = 66 ± 20 μM |
| Quantified Difference | Frescolat MGA vs. (−)-menthol: 1.17× less potent; vs. WS-23: 9.2× more potent; vs. Coolact P: 13.8× more potent |
| Conditions | Recombinant mouse TRPM8 expressed in HEK293 cells; FLIPR calcium flux assay; compounds tested across multiple concentrations; n ≥ 3 independent experiments |
Why This Matters
For procurement decisions, this means Frescolat MGA provides menthol-like receptor-level potency without menthol's irritancy profile, while offering substantially greater potency than widely used acyclic carboxamide coolants (WS-23), enabling lower usage levels to achieve equivalent cooling activation.
- [1] Behrendt HJ, Germann T, Gillen C, Hatt H, Jostock R. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. Br J Pharmacol. 2004 Feb;141(4):737-745. doi:10.1038/sj.bjp.0705652. PMCID: PMC1574235. View Source
